molecular formula C22H36O9 B11934107 Benzyl-PEG7-acid

Benzyl-PEG7-acid

Cat. No.: B11934107
M. Wt: 444.5 g/mol
InChI Key: YZCWMBJKYDIQOU-UHFFFAOYSA-N
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Description

Benzyl-PEG7-acid is a polyethylene glycol (PEG)-based linker that contains a benzyl protecting group and a carboxylic acid group. It is commonly used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to selectively degrade target proteins by exploiting the ubiquitin-proteasome system .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl-PEG7-acid can be synthesized through a series of chemical reactions involving the attachment of a benzyl group to a PEG chain. The benzyl group serves as an alcohol protecting group and can be removed via hydrogenolysis. The carboxylic acid group can react with primary amine groups in the presence of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form a stable amide bond.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated equipment and stringent quality control measures to ensure high purity and consistency. The process may include steps such as purification through column chromatography and verification of the final product using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

Benzyl-PEG7-acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl-PEG7-acid is widely used in scientific research, particularly in the development of PROTACs. These molecules are designed to selectively degrade target proteins, making them valuable tools in drug discovery and development. The PEG linker in this compound enhances the solubility and bioavailability of PROTACs, making them more effective in biological systems .

In addition to its use in PROTACs, this compound is also employed in various fields such as:

Mechanism of Action

The mechanism of action of Benzyl-PEG7-acid involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparison with Similar Compounds

Benzyl-PEG7-acid can be compared with other PEG-based linkers such as Benzyl-PEG3-acid. While both compounds serve as linkers in the synthesis of PROTACs, this compound has a longer PEG chain, which can enhance the solubility and bioavailability of the resulting PROTACs. This makes this compound particularly useful in applications where higher solubility is required .

Similar Compounds

Conclusion

This compound is a versatile compound with significant applications in scientific research, particularly in the development of PROTACs. Its unique properties, such as the presence of a benzyl protecting group and a carboxylic acid group, make it a valuable tool in various fields, including chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C22H36O9

Molecular Weight

444.5 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C22H36O9/c23-22(24)6-7-25-8-9-26-10-11-27-12-13-28-14-15-29-16-17-30-18-19-31-20-21-4-2-1-3-5-21/h1-5H,6-20H2,(H,23,24)

InChI Key

YZCWMBJKYDIQOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCC(=O)O

Origin of Product

United States

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